5-Amino-3-methyloctanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-amino-3-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-4-8(10)5-7(2)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
ZJOGCQGGVBWLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 3 Methyloctanoic Acid
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereoselective transformations within a chemical synthesis sequence, offering an efficient route to enantiomerically pure compounds.
Lipase-Mediated Transformations in Stereoselective Synthesis
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze the stereoselective hydrolysis or esterification of a broad range of substrates. nih.gov This enzymatic resolution is a powerful tool for separating enantiomers of racemic mixtures.
Table 1: Representative Lipase-Mediated Resolution
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
|---|
This table is based on the synthesis of a structurally related compound and represents a potential application for the synthesis of 5-Amino-3-methyloctanoic acid precursors.
β-Transaminase Catalysis for Stereocontrol
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, enabling the asymmetric synthesis of chiral amines and amino acids. researchgate.netnih.gov This method can be applied through either a kinetic resolution of a racemic β-amino acid or an asymmetric synthesis from a prochiral β-keto acid. nih.gov
The synthesis of β-amino acids, including a compound structurally related to this compound (3-amino-5-methyloctanoic acid, noted as Imagabalin), has been highlighted in the context of amine transaminase applications. mdpi.com A synthetic route could involve the asymmetric amination of a corresponding β-keto acid precursor of this compound using an appropriate (R)- or (S)-selective ω-transaminase. The choice of enzyme and reaction conditions is crucial for achieving high conversion and stereoselectivity.
Table 2: Potential Transaminase-Catalyzed Asymmetric Synthesis
| Enzyme Type | Substrate | Amine Donor | Product | Stereoselectivity |
|---|---|---|---|---|
| (S)-selective ω-Transaminase | 3-Methyl-5-oxooctanoic acid | Isopropylamine | (S)-5-Amino-3-methyloctanoic acid | Potentially high e.e. |
This table illustrates a hypothetical application of transaminase technology to the synthesis of this compound.
Asymmetric Organic Synthesis Strategies
Asymmetric organic synthesis employs chiral catalysts or auxiliaries to induce stereoselectivity in chemical reactions, providing access to specific stereoisomers of a target molecule.
Chiral Catalyst Applications (e.g., Rhodium-Catalyzed Asymmetric Hydrogenation)
Rhodium-catalyzed asymmetric hydrogenation is a powerful method for establishing stereocenters. This technique has been successfully applied to the synthesis of N-aryl β-amino esters from their corresponding β-enamino ester precursors with high conversions and enantioselectivities. nih.gov For the synthesis of this compound, a precursor containing a carbon-carbon double bond could be subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as those bearing ligands like Me-DuPhos. researchgate.net This key step would set the desired stereochemistry at one of the chiral centers.
The synthesis of Pregabalin (B1679071) has been achieved via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a Rhodium-Me-DuPHOS catalyst, which yielded the desired (S)-enantiomer with very high enantiomeric excess. researchgate.net A similar substrate design and catalytic system could be adapted for the synthesis of this compound.
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation for a Precursor
| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |
|---|
This data is for a structurally analogous compound and suggests a viable synthetic route.
Desymmetrization Techniques (e.g., Cyclic Anhydrides)
The desymmetrization of prochiral or meso cyclic anhydrides is an elegant strategy for generating chiral building blocks. nih.govbrandeis.edu This approach involves the enantioselective ring-opening of a symmetrical anhydride (B1165640) with a nucleophile, catalyzed by a chiral catalyst, often a cinchona alkaloid derivative. brandeis.edu
A highly enantioselective synthesis of Pregabalin has been reported where the key step is the quinine-mediated desymmetrization of 3-isobutylglutaric anhydride with an alcohol. researchgate.net This methodology could be directly applied to the synthesis of this compound by starting with 3-propylglutaric anhydride. The resulting chiral hemiester can then be further elaborated to the target amino acid. The predictability of the stereochemical outcome based on the choice of the cinchona alkaloid catalyst is a significant advantage of this method. brandeis.edu
Table 4: Enantioselective Desymmetrization of a Prochiral Anhydride
| Catalyst | Anhydride Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
|---|
This table is based on the synthesis of a structurally related compound, demonstrating the potential of this methodology.
Diastereoselective Synthesis and Resolution Methods
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one. In the context of this compound, which has two stereocenters, a diastereoselective approach could involve the addition of a nucleophile to a chiral precursor containing one of the stereocenters, thereby generating the second with a specific relative configuration.
Resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent, can be employed to separate mixtures of diastereomers. While often considered a more classical approach, it remains a robust and scalable method for obtaining stereochemically pure compounds.
Multi-Step Synthesis Pathways and Process Optimization
The construction of a molecule with the complexity of this compound invariably requires a multi-step synthetic approach. The optimization of such a sequence is crucial for achieving a viable and efficient process, particularly for potential applications in pharmaceuticals or other specialized fields.
Efficient synthetic routes to complex amino acids are often developed through a combination of established chemical transformations and innovative methodologies. A common strategy involves the assembly of a carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities.
A representative multi-step synthesis for a related substituted amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid, highlights the typical stages in such a process. nih.gov The synthesis proceeds through key intermediates, with each step optimized for yield and purity. nih.gov A similar strategic approach could be adapted for this compound, likely involving key bond-forming reactions such as aldol (B89426) condensations, Michael additions, or alkylations to construct the carbon backbone.
Process optimization is a critical aspect of developing efficient synthetic routes. This involves a systematic study of reaction parameters to maximize yield and minimize impurities.
Table 1: Key Considerations in Process Optimization
| Parameter | Optimization Goal |
| Solvent | Enhance reaction rates and selectivity, facilitate product isolation. |
| Temperature | Control reaction kinetics and minimize side reactions. |
| Catalyst | Improve reaction efficiency and stereoselectivity. |
| Reagent Stoichiometry | Maximize conversion of the limiting reagent and reduce waste. |
| Reaction Time | Ensure complete reaction while avoiding product degradation. |
Systems metabolic engineering is also being explored as an efficient approach for strain improvement and process optimization in the microbial production of amino acids. nih.gov
With two stereocenters at the C3 and C5 positions, this compound can exist as four possible stereoisomers. Achieving control over the stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.
Asymmetric synthesis is the most elegant approach to obtaining enantiomerically pure compounds. This can be achieved through several strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
For example, the stereoselective synthesis of β-amino acids has been achieved through the conjugate addition of amines to α,β-unsaturated systems using chiral scaffolds. tandfonline.com Organocatalytic methods have also shown significant advances in this area. tandfonline.com
The synthesis of β-hydroxy-α-amino acid derivatives has been accomplished with high stereocontrol through the aldolization of pseudoephenamine glycinamide. nih.gov This method allows for the synthesis of stereoisomerically pure products in good yields. nih.gov
The table below illustrates a comparison of different asymmetric hydrogenation catalysts used in the synthesis of β-amino acid derivatives, which could be applicable to the synthesis of this compound.
Table 2: Comparison of Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ru(O₂CCH₃)₂ with chiral ligands | N-acyl-β-(amino) acrylates | High | |
| Rhodium complexes with chiral phosphine (B1218219) ligands | (Z)-enamines | >90% | |
| Ruthenium complexes with chiral phosphine ligands | (Z)-enamines | High |
The synthesis of some novel functionalized fused-ring β-amino lactones and lactams with multiple chiral centers has been achieved from strained bicyclic β-amino acids via a stereocontrolled synthetic route. nih.gov This highlights that metathesis transformations are stereocontrolled as they only affect the sp2 carbons of the C=C bonds, while chiral sp3 centers remain untouched. nih.gov
The field of organic synthesis is constantly evolving, with the development of new reagents and reaction conditions that offer improved efficiency, selectivity, and functional group tolerance.
In the context of amino acid synthesis, several recent advancements are noteworthy:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Organocatalysts are often less sensitive to air and moisture than traditional metal-based catalysts.
Transition-Metal Catalysis: Catalysts based on metals like rhodium, ruthenium, and palladium are widely used for a variety of transformations, including asymmetric hydrogenations and cross-coupling reactions.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and mild reaction conditions.
A catalytic enantioselective method for the synthesis of gamma-unsaturated beta-amino acids has been developed, which utilizes a highly enantioselective vinylzinc addition to an aldehyde to establish chirality. nih.gov
The table below provides examples of novel reagents and their applications in amino acid synthesis.
Table 3: Examples of Novel Reagents in Amino Acid Synthesis
| Reagent/Catalyst | Reaction Type | Application |
| Chiral Phosphoric Acids | Asymmetric Additions | Stereoselective synthesis of α- and β-amino acids |
| N-Heterocyclic Carbenes (NHCs) | Umpolung Reactions | Synthesis of γ-amino acids |
| Grubbs' Catalyst | Olefin Metathesis | Ring-closing and cross-metathesis for cyclic and functionalized amino acids nih.gov |
| Copper-based catalysts | Propargylic Amination | Synthesis of chiral γ-amino alcohols unimi.itacs.org |
The synthesis of unnatural alpha-amino acids has gained significant attention, with new synthetic methodologies being critical for the de novo design of molecules that mimic natural peptides. researchgate.net
Theoretical and Computational Investigations of 5 Amino 3 Methyloctanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-Amino-3-methyloctanoic acid involves creating a three-dimensional representation of the molecule to study its behavior. A key aspect of this is conformational analysis, which aims to identify the molecule's most stable three-dimensional shapes or conformers. Due to the presence of multiple single bonds, the molecule is flexible and can adopt numerous conformations.
The process typically begins by building the molecule in a computational software package. google.com Researchers then perform a systematic search of the conformational space by rotating the rotatable bonds, such as the C-C bonds in the octanoic acid backbone. google.com For each conformation, a potential energy calculation is performed using methods like molecular mechanics or semi-empirical methods (e.g., AM1 or PM3). google.com This generates a potential energy surface, where the low-energy regions correspond to the most stable and thus most probable conformations of the molecule. google.com For a molecule like this compound, which exists as a zwitterion in physiological conditions, these calculations would account for the charged amino (-NH3+) and carboxylate (-COO-) groups. The analysis reveals crucial information about the spatial relationship between the key functional groups, which is vital for understanding its interaction with biological targets.
Table 1: Hypothetical Relative Energies of Key Conformations of this compound This table is an illustrative example of data that would be generated from a conformational analysis. The values are not experimental.
| Conformer | Dihedral Angle (C3-C4-C5-N) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~175° | 0.00 | Most stable, extended 'anti' conformation. |
| Local Minimum 1 | ~65° | 1.85 | A stable 'gauche' conformation. |
| Local Minimum 2 | ~-70° | 2.10 | Another 'gauche' conformation. |
| Transition State | ~0° | 5.50 | Highest energy 'eclipsed' conformation. |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. mdpi.comresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which governs its reactivity and properties. rsc.org
Methods like DFT with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are used to optimize the molecule's geometry and calculate various electronic parameters. researchgate.net Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. biorxiv.org Furthermore, these calculations can generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting areas prone to electrophilic or nucleophilic attack. mdpi.com
Table 2: Predicted Electronic Properties of this compound (Zwitterionic Form) from DFT Calculations This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -9.8 eV | Indicates energy of the outermost electrons; related to ionization potential. |
| Energy of LUMO | -0.5 eV | Indicates energy of the lowest available orbital for an incoming electron. |
| HOMO-LUMO Gap (ΔE) | 9.3 eV | A large gap suggests high chemical stability and low reactivity. |
| Dipole Moment | 12.5 D | High value reflects the charge separation in the zwitterionic form. |
Prediction of Spectroscopic Signatures (e.g., ECD, NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm the structure and stereochemistry of a synthesized or isolated compound.
Electronic Circular Dichroism (ECD): For chiral molecules like this compound, ECD spectroscopy is a critical tool for determining the absolute configuration of its stereocenters. Time-dependent density functional theory (TDDFT) is used to calculate the theoretical ECD spectrum for a specific enantiomer (e.g., 3S, 5S). mdpi.com By comparing the calculated spectrum (positions and signs of Cotton effects) with the experimentally measured spectrum, the absolute configuration of the compound can be unequivocally assigned. mdpi.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org The optimized molecular geometry is used in a GIAO (Gauge-Including Atomic Orbital) calculation, often with DFT methods, to compute the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted shifts with experimental values helps to assign signals and validate the proposed structure. mdpi.com
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound This table is an illustrative example based on known data for similar amino acids. mdpi.com Values are referenced to DMSO solvent.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 (-COOH) | 174.5 | - | - |
| C2 (-CH₂) | 41.2 | 2H | 2.35 (m) |
| C3 (-CH) | 35.1 | 1H | 2.10 (m) |
| C4 (-CH₂) | 39.8 | 2H | 1.45 (m) |
| C5 (-CH) | 55.9 | 1H | 3.80 (m) |
| C6 (-CH₂) | 34.0 | 2H | 1.20 (m) |
| C7 (-CH₂) | 22.5 | 2H | 1.30 (m) |
| C8 (-CH₃) | 14.1 | 3H | 0.88 (t) |
| C3-Methyl (-CH₃) | 15.8 | 3H | 0.95 (d) |
Computational Studies of Molecular Interactions
To understand the potential biological activity of this compound, computational studies are used to model its interactions with protein targets, such as enzymes or receptors. Molecular docking is the primary technique used for this purpose. nih.govnih.gov
In a molecular docking simulation, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a target protein. nih.gov An algorithm then samples numerous possible orientations and conformations of the ligand within the binding site and calculates a "binding score" or "binding energy" for each pose. nih.gov The results can predict the most likely binding mode and the strength of the interaction. nih.gov This analysis identifies key molecular interactions, such as hydrogen bonds, electrostatic interactions between the zwitterionic groups and charged residues in the protein, and hydrophobic interactions involving the alkyl chain. mdpi.comnih.gov These studies are instrumental in rationalizing the molecule's biological function and in designing new derivatives with improved binding affinity. researchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical GABA Transporter Binding Site This table is a representative example of data generated from a molecular docking study.
| Parameter | Predicted Value/Interaction | Interpretation |
|---|---|---|
| Binding Energy | -7.8 kcal/mol | Indicates a favorable and stable binding interaction. |
| Hydrogen Bonds | -NH3+ group with Aspartate-287 | Strong electrostatic interaction anchoring the amino group. |
| -COO- group with Arginine-105 | Salt bridge formation stabilizing the carboxylate group. | |
| Hydrophobic Interactions | Octyl chain with Leucine-150, Valine-301 | Van der Waals forces contributing to binding affinity. |
Advanced Spectroscopic and Analytical Characterization Techniques for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Amino-3-methyloctanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. Key signals include those for the methyl groups, methylene (B1212753) groups, methine protons, and the protons of the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide crucial information about the connectivity of the atoms. For instance, the protons adjacent to the amino and carboxylic acid groups will exhibit distinct chemical shifts due to the electron-withdrawing effects of these functional groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, methine, carbonyl). For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbons bearing the amino and methyl groups, and the various methylene carbons in the alkyl chain.
While specific spectral data for this compound is not widely published, data for structurally similar compounds, such as 2-amino-3-methylhexanoic acid, can provide insights. For this related compound, typical ¹H NMR signals include a hydroxyl proton (δ ~13.74 ppm), amino protons (δ ~8.39 ppm), methine protons (δ ~3.77 and ~2.05 ppm), methylene protons (δ ~1.51-1.11 ppm), and methyl protons (δ ~0.93 and ~0.87 ppm). mdpi.com The ¹³C NMR spectrum of this analogue shows signals for the carbonyl carbon (δ ~170.87 ppm), methine carbons (δ ~56.72 and ~34.95 ppm), methylene carbons (δ ~33.87 and ~20.12 ppm), and methyl carbons (δ ~15.38 and ~14.30 ppm). mdpi.com
Table 1: Representative NMR Data for a Structurally Similar Amino Acid (2-Amino-3-methylhexanoic acid)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~13.74 | br | -OH (Carboxylic acid) |
| ¹H | ~8.39 | br | -NH₂ |
| ¹H | ~3.77 | s | -CH(NH₂) |
| ¹H | ~2.05 | s | -CH(CH₃) |
| ¹H | ~1.51-1.40 | m | -CH₂- |
| ¹H | ~1.26-1.11 | m | -CH₂- |
| ¹H | ~0.93 | d | -CH(CH₃) |
| ¹H | ~0.87 | t | -CH₂CH₃ |
| ¹³C | ~170.87 | - | C=O |
| ¹³C | ~56.72 | - | C-NH₂ |
| ¹³C | ~34.95 | - | C-CH₃ |
| ¹³C | ~33.87 | - | -CH₂- |
| ¹³C | ~20.12 | - | -CH₂- |
| ¹³C | ~15.38 | - | -CH(CH₃) |
| ¹³C | ~14.30 | - | -CH₂CH₃ |
Note: This data is for a related compound and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M+H]⁺ in positive ion mode) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. google.com
The fragmentation of protonated amino acids in the mass spectrometer is a well-studied process and provides valuable structural information. nih.gov Common fragmentation pathways for amino acids include the loss of water ([M+H - H₂O]⁺), the loss of ammonia (B1221849) ([M+H - NH₃]⁺), and the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov The specific fragmentation pattern of this compound would be influenced by the positions of the amino and methyl groups on the octanoic acid backbone. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org For carboxylic acids, prominent peaks due to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) can be observed. libretexts.org Analysis of these characteristic fragment ions allows for the confirmation of the compound's structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - NH₃]⁺ | Loss of an ammonia molecule |
| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |
Note: The relative intensities of these fragments will depend on the specific ionization and fragmentation conditions used.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The O-H stretch of the carboxylic acid group would appear as a broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amino group would appear in the 3300-3500 cm⁻¹ region, often as two distinct bands for the symmetric and asymmetric stretches. libretexts.org The C-H stretching vibrations of the alkyl chain would be observed between 2850 and 3000 cm⁻¹. openstax.org Bending vibrations for N-H and C-H bonds would also be present at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the C-C backbone vibrations would be more prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a zwitterionic form, would also be Raman active.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |
| Carboxylic Acid | C=O Stretch | 1700-1725 | IR |
| Amino Group | N-H Stretch | 3300-3500 | IR |
| Alkyl Chain | C-H Stretch | 2850-3000 | IR, Raman |
| Alkyl Chain | C-C Stretch | 800-1200 | Raman |
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination
Due to the presence of two chiral centers at positions 3 and 5, this compound can exist as four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Chiral chromatography is the definitive method for separating and quantifying these stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. researchgate.net CSPs are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. The choice of CSP and mobile phase is critical for achieving successful resolution. For amino acids, cyclodextrin-based or Pirkle-type CSPs are often employed. sci-hub.stsigmaaldrich.com Derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent, can also be used to form diastereomers that can be separated on a standard achiral column.
Gas chromatography (GC) with a chiral capillary column is another effective technique for separating volatile derivatives of amino acid stereoisomers. sci-hub.st The amino acid is typically derivatized to increase its volatility before analysis.
The relative peak areas of the separated stereoisomers in the chromatogram are used to calculate the enantiomeric and diastereomeric excess, which are crucial measures of the stereochemical purity of a sample.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its chiral centers. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. If successful, the analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. Crucially, it would unambiguously establish the absolute stereochemistry at both the C3 and C5 positions, for example, as (3S,5R). researchgate.net This information is vital for understanding the compound's biological activity and for validating stereoselective synthetic methods. The crystal structure also reveals details about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. google.com
Biochemical Interactions and Molecular Mechanism Studies of 5 Amino 3 Methyloctanoic Acid
Interaction with Biological Targets at the Molecular Level
The unique structure of 5-Amino-3-methyloctanoic acid and its derivatives allows for specific interactions with biological macromolecules, influencing their function through various mechanisms.
Ligand-Protein Binding Mechanisms
The binding of this compound derivatives to proteins is characterized by a combination of covalent and non-covalent interactions. For instance, (R)-3-amino-5-methylhexanoic acid has been observed to bind covalently to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site of the S-selective transaminase from Mesorhizobium sp. strain LUK (MesAT). This binding occurs through its β-amino group, displacing the internal aldimine linkage with Lys-280. nih.gov
The binding specificity is further dictated by non-covalent interactions. In the MesAT complex, the carboxylate group of (R)-3-amino-5-methylhexanoic acid forms a salt bridge with Arg-54, while its aliphatic side chain is accommodated within a hydrophobic pocket. nih.gov This dual-binding pocket arrangement allows the enzyme to recognize both β- and α-amino acids, highlighting a unique evolutionary adaptation. nih.gov
In a different context, derivatives of 2-amino-3-methyloctanoic acid have been studied as precursors for herbicidal compounds targeting the D1 protein in photosystem II. semanticscholar.org Molecular docking studies of related ligands with the D1 protein from Arabidopsis revealed key binding interactions with amino acid residues such as Leu218, His252, Gly256, Gln261, and Ser264. semanticscholar.org These interactions are crucial for the inhibitory activity of the designed compounds.
The table below summarizes key ligand-protein binding interactions for derivatives of this compound.
| Compound/Derivative | Protein Target | Key Interacting Residues | Type of Interaction |
| (R)-3-amino-5-methylhexanoic acid | Mesorhizobium sp. transaminase (MesAT) | Lys-280, Arg-54 | Covalent (PLP cofactor), Salt Bridge |
| Tenuazonic acid analogue | Arabidopsis D1 protein | Leu218, His252, Gly256, Gln261, Ser264 | Non-covalent |
Enzyme Active Site Interactions (e.g., as a Substrate or Inhibitor)
This compound and its analogues can function as either substrates or inhibitors of enzymes. The S-selective transaminase from Mesorhizobium sp. (MesAT) can utilize (R)-3-amino-5-methylhexanoic acid as a substrate, converting it to the corresponding β-keto acid. nih.gov This demonstrates the compound's ability to engage with the enzyme's catalytic machinery.
Conversely, analogues of this compound have been designed as potent enzyme inhibitors. For example, peptides containing the (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residue act as transition-state analogue inhibitors of human plasma renin. nih.gov The dihydroxyethylene moiety in this analogue is proposed to mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding and inhibition of the enzyme. nih.gov
The table below details the enzymatic interactions of this compound and its derivatives.
| Compound/Derivative | Enzyme | Role | Mechanism of Action |
| (R)-3-amino-5-methylhexanoic acid | Mesorhizobium sp. transaminase (MesAT) | Substrate | Converted to the corresponding β-keto acid. nih.gov |
| (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid containing peptides | Human plasma renin | Inhibitor | Transition-state analogue, mimics tetrahedral intermediate of peptide hydrolysis. nih.gov |
Role as a Building Block in Bioactive Peptide and Complex Molecule Synthesis
The structural features of this compound and its isomers make them valuable building blocks in the synthesis of complex molecules, particularly peptides with modified backbones.
Incorporation into Peptide Sequences
Unnatural amino acids, including derivatives of this compound, are incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities. For example, Fmoc-protected derivatives of 3-amino-2-hydroxy-5-methylhexanoic acid are used in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group serves as a temporary protecting group for the amine, allowing for the sequential addition of amino acids to build a peptide chain. The resulting peptides, containing these β-hydroxy-α-amino acid residues, can exhibit specific interactions with biological targets.
The use of such building blocks allows for the creation of α/β-mixed peptides, which can adopt unique secondary structures and exhibit resistance to enzymatic degradation. mdpi.com
Design and Synthesis of Analogues for Mechanistic Probing
The synthesis of analogues of this compound is a key strategy for probing biochemical mechanisms. By systematically modifying the structure of the parent compound, researchers can investigate the structure-activity relationships that govern its biological effects. For instance, the synthesis of various stereoisomers of 3-amino-2-hydroxy-5-methylhexanoic acid has been crucial in developing inhibitors for enzymes like aminopeptidases. acs.org
Furthermore, the design and synthesis of angiotensinogen (B3276523) transition-state analogues containing a novel dihydroxyethylene isostere of a dipeptide, which includes a modified this compound backbone, have provided significant insights into the mechanism of renin inhibition. nih.gov These synthetic efforts are fundamental to understanding how enzymes function and to developing targeted therapeutic agents.
Mechanistic Insights into Biochemical Pathways
Studies involving this compound and its derivatives have contributed to a deeper understanding of various biochemical pathways. Research on related compounds, such as 2-amino-3-methylhexanoic acid, has shown their involvement in metabolic pathways and interactions with enzymes. smolecule.com The chiral nature of these amino acids allows them to interact selectively with biological molecules, thereby influencing their function and activity.
The ability of these compounds to act as substrates for enzymes like transaminases and dehydrogenases indicates their participation in biochemical reactions central to metabolism. The investigation of these interactions at a molecular level provides valuable information on the regulation of metabolic networks and the roles of specific enzymes within these pathways.
Derivatives and Analogues of 5 Amino 3 Methyloctanoic Acid: Structure Function Relationship Studies
Design Principles for Structural Modification
The structural modification of amino acid analogues like 5-Amino-3-methyloctanoic acid is guided by several key principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. These modifications often target the carbon backbone, the amino group, and the carboxylic acid moiety to modulate the molecule's interaction with its biological target.
Key Design Strategies:
Conformational Constraint: Introducing cyclic structures or sterically demanding groups can restrict the molecule's flexibility. This can lead to a more defined three-dimensional shape that fits a specific binding site with higher affinity and selectivity. For β-amino acids, the introduction of cyclic constraints has been a successful strategy in designing potent receptor antagonists.
Bioisosteric Replacement: The carboxylic acid or amino group can be replaced by other functional groups with similar physicochemical properties (bioisosteres) to improve metabolic stability or alter binding interactions. For instance, replacing the carboxylic acid with a tetrazole ring can enhance metabolic stability.
Homologation and Chain Extension/Branching: Modifying the length and branching of the octanoic acid chain can influence lipophilicity and steric interactions with the target protein. Variations in the alkyl chain can impact how the molecule positions itself within a binding pocket.
Stereochemical Control: As a chiral molecule, the stereochemistry at the C3 and C5 positions is critical. Different stereoisomers can exhibit vastly different biological activities. Synthetic strategies that allow for precise control over stereochemistry are therefore paramount. The use of β-amino acids in peptidomimetics has shown that the stereochemistry at the α and β carbons significantly influences the resulting structure and activity. nih.gov
Table 1: Hypothetical Design Principles for this compound Derivatives
| Modification Site | Design Principle | Desired Outcome |
| Amino Group | Acylation, Alkylation | Modulate hydrogen bonding, Increase lipophilicity |
| Carboxylic Acid | Esterification, Amidation | Improve cell permeability, Prodrug strategy |
| Methyl Group (C3) | Replacement with larger alkyl groups | Probe steric tolerance of binding site |
| Octanoic Acid Chain | Introduction of unsaturation or branching | Alter conformational flexibility and lipophilicity |
Synthetic Routes to Key Derivatives
While specific synthetic routes for this compound are not extensively documented, general methods for the synthesis of substituted γ-amino acids can be adapted. These routes often involve multi-step sequences that allow for the introduction of desired functional groups and control of stereochemistry.
A plausible synthetic approach could involve the following key transformations:
Michael Addition: A common strategy for the synthesis of γ-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
Asymmetric Synthesis: To obtain enantiomerically pure derivatives, asymmetric synthesis methods are crucial. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For example, the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a structural isomer, has been achieved via asymmetric hydrogenation. acs.org
Functional Group Interconversion: Once the core scaffold is assembled, the amino and carboxylic acid groups can be further modified. Standard peptide coupling methods can be used to form amide derivatives, while esterification can be employed to modify the carboxyl group.
Table 2: Generalized Synthetic Reactions for Derivatization
| Derivative Type | Key Reaction | Reagents and Conditions |
| N-Acyl Derivatives | Amide bond formation | Acyl chloride or carboxylic acid, coupling agent (e.g., DCC, EDC) |
| Carboxylic Esters | Fischer esterification | Alcohol, acid catalyst |
| Carboxylic Amides | Amide bond formation | Amine, coupling agent |
| Chain Modification | Alkylation of a suitable precursor | Alkyl halide, strong base |
Elucidation of Structure-Activity Relationships (SAR) in Model Systems
The structure-activity relationship (SAR) of this compound derivatives would be investigated to understand how specific structural features contribute to their biological activity. This is typically done by synthesizing a library of related compounds and evaluating their activity in relevant biological assays.
Based on SAR studies of other β- and γ-amino acid analogues, the following trends could be anticipated:
Importance of the Amino and Carboxyl Groups: These groups are often crucial for binding to the target protein through ionic interactions and hydrogen bonds. Their relative orientation is critical for activity.
Influence of the Alkyl Chain: The length and substitution pattern of the octanoic acid chain would likely affect the compound's potency and selectivity by influencing its interaction with hydrophobic pockets in the binding site.
Stereochemistry: The stereochemical configuration at the chiral centers (C3 and C5) would be expected to have a profound impact on biological activity. It is common for one enantiomer to be significantly more active than the other.
Table 3: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Relative Activity |
| Parent Compound | This compound | 1x |
| Analogue A | N-acetylation | 0.5x |
| Analogue B | Methyl ester | 2x |
| Analogue C | (3R, 5S)-isomer | 10x |
| Analogue D | C3-ethyl group | 0.2x |
Functional Group Interplay in Molecular Recognition
The molecular recognition of this compound derivatives by a biological target is a complex process governed by the interplay of various functional groups. The amino and carboxylic acid groups are primary points of interaction, often forming salt bridges and hydrogen bonds with complementary residues in the binding site. libretexts.org
Emerging Research Applications and Future Directions in Chemical Biology
Utilization as Probes for Biological Systems (e.g., Photoaffinity Labeling)
The tailored design of amino acid-based molecules to include photoreactive moieties has become a powerful strategy for elucidating biological interactions. Photoaffinity labeling, a technique that uses a photoreactive ligand to covalently bind to its target protein upon light activation, is instrumental in identifying and characterizing ligand-binding sites. nih.govjst.go.jp While direct examples of 5-Amino-3-methyloctanoic acid in photoaffinity labeling are not extensively documented, the principles of designing such probes are well-established.
Typically, a photoaffinity probe based on this compound would incorporate a photoreactive group, such as a diazirine, benzophenone, or phenylazide, into its structure. jst.go.jp For instance, a derivative could be synthesized where the amino group is modified with a photoreactive crosslinker. Upon binding to a target protein, UV irradiation would generate a highly reactive species, like a carbene or nitrene, that forms a covalent bond with nearby amino acid residues. Subsequent proteomic analysis can then identify the labeled protein and the specific site of interaction. nih.govsemanticscholar.org This approach has been successfully used to study G protein-coupled receptors (GPCRs) and other challenging membrane proteins. nih.gov The development of photoreactive analogs of this compound could therefore provide valuable tools for identifying its currently unknown biological targets and understanding its mechanism of action at a molecular level.
Scaffold for Novel Chemical Entities in Mechanistic Research
The rigid, sp3-rich structure of this compound makes it an attractive scaffold for the synthesis of novel chemical entities in medicinal chemistry. rsc.orgnih.gov Such scaffolds provide a three-dimensional framework upon which various functional groups can be appended to explore chemical space and design molecules with specific biological activities. The defined stereocenters of this compound allow for the creation of libraries of stereochemically distinct compounds, which is crucial for understanding structure-activity relationships (SAR). nih.gov
In mechanistic research, derivatives of this compound can be designed to probe the function of enzymes or receptors. For example, by systematically modifying the substituents on the octanoic acid backbone, researchers can investigate the steric and electronic requirements for binding to a biological target. Furthermore, the amino and carboxylic acid groups can serve as handles for the attachment of reporter tags or for incorporation into larger peptide-based molecules. While the use of amino acids as chiral scaffolds is a known strategy in organic chemistry, their application as reagents in coupling reactions via C-N bond cleavage is an emerging area of interest. marquette.edu The development of new synthetic methodologies that utilize this compound as a building block will likely lead to the discovery of novel compounds with unique pharmacological profiles.
Advancements in Asymmetric Synthesis of Complex Amino Acid Derivatives
The synthesis of enantiomerically pure β-amino acids and their derivatives is a significant area of research in organic chemistry, driven by their importance in the development of pharmaceuticals and peptidomimetics. hilarispublisher.comtandfonline.comrsc.org Several catalytic asymmetric methods have been developed for the synthesis of β-amino acids, including hydrogenation, Mannich reactions, and conjugate additions. rsc.org
One notable approach for the synthesis of a related compound, (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, involved a highly selective kinetic resolution of a cyanoester intermediate using the enzyme Amano Lipase PS-SD. acs.org This biocatalytic method highlights the potential of enzymes in achieving high enantiopurity in the synthesis of complex amino acid derivatives. Other strategies for the asymmetric synthesis of related β-amino acids, such as pregabalin (B1679071), have utilized chiral auxiliaries and organocatalysis. researchgate.netgoogle.com For instance, a quinine-mediated ring opening of a cyclic anhydride (B1165640) has been employed as a key step in an enantioselective synthesis. researchgate.net These advancements in asymmetric synthesis provide a toolkit for accessing various stereoisomers of this compound and its derivatives, which is essential for detailed biological evaluation.
| Synthetic Method | Key Features | Example Application |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid. acs.org |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral group to guide the reaction. | Asymmetric synthesis of β-amino acids. |
| Organocatalysis | Use of small organic molecules as catalysts. | Quinine-mediated desymmetrization of cyclic anhydrides. researchgate.net |
| Asymmetric Hydrogenation | Catalytic addition of hydrogen across a double bond. | Synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). nih.gov |
Integration of Computational and Experimental Approaches in Amino Acid Research
The synergy between computational modeling and experimental validation has become indispensable in modern chemical and biological research. uzh.chmdpi.comresearchgate.net In the context of amino acid research, computational methods are employed to predict molecular properties, model interactions with biological targets, and guide the design of new experiments.
For instance, molecular docking studies can predict the binding mode of this compound derivatives to a target protein, providing insights into the key interactions that govern binding affinity and specificity. nih.gov This information can then be used to design new analogs with improved properties. Quantum mechanics calculations can be used to understand the electronic structure of the molecule and to predict its reactivity.
| Computational Method | Application in Amino Acid Research | Experimental Validation |
| Molecular Docking | Predicting ligand-protein binding modes and affinities. nih.gov | In vitro binding assays, X-ray crystallography. |
| Quantum Mechanics | Calculating electronic properties and reactivity. | Spectroscopic analysis, kinetic studies. |
| Molecular Dynamics | Simulating the dynamic behavior of molecules and their complexes. | NMR spectroscopy, fluorescence resonance energy transfer (FRET). |
| Systems Biology Modeling | Analyzing the behavior of complex biological networks. uzh.ch | In vitro and in vivo functional assays. |
Q & A
Q. What are the recommended strategies for synthesizing 5-Amino-3-methyloctanoic acid with high enantiomeric purity?
Methodological Answer:
- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/NHS) for amino group activation, as described in peptide synthesis protocols .
- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate enantiomers.
- Purification : Combine recrystallization with solvent systems (e.g., ethanol/water) and silica gel chromatography to remove byproducts. Validate purity via -NMR and mass spectrometry .
- Storage : Store intermediates under inert gas (argon) to prevent racemization during synthesis .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to minimize thermal degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .
- Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents (e.g., ), which may induce decomposition .
- Stability Monitoring : Conduct periodic FT-IR or -NMR analyses to detect structural changes over time .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
Methodological Answer:
- Data Validation : Cross-reference measurements with standardized databases (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions (e.g., pH, solvent purity) .
- Contradiction Analysis : Apply structural equation modeling (SEM) to identify latent variables (e.g., impurities, measurement techniques) causing inconsistencies .
- Collaborative Verification : Share samples with independent labs for comparative analysis using identical protocols .
Q. What advanced analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Optimize ionization parameters (e.g., ESI in positive mode) and use deuterated internal standards (e.g., -labeled analogs) to enhance sensitivity and accuracy .
- Microfluidic Sensors : Functionalize gold electrodes with aptamers for selective detection in serum samples .
- Fluorescence Tagging : Derivatize the amino group with benzoxazole-based fluorophores (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine) to enable trace-level detection via fluorescence spectroscopy .
Q. How should longitudinal studies be designed to assess the biochemical interactions of this compound in metabolic pathways?
Methodological Answer:
- Time-Series Sampling : Collect data at multiple intervals (e.g., 0, 7, 30 days) to capture dynamic effects on enzyme activity or metabolite profiles .
- Multivariate Analysis : Use mixed-effects models to account for individual variability and resource depletion over time .
- Effort Exertion Metrics : Quantify metabolic "effort" via ATP/ADP ratios or lactate levels to correlate compound exposure with cellular stress responses .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
